2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-[(2-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methyl group attached to the imidazo[1,2-g]purine core
Preparation Methods
The synthesis of 3-[(2-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and therapeutic research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[(2-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H20ClN5O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-6-3-4-9-17(14)23)27-11-10-26(21(27)24-19)15-7-5-8-16(12-15)31-2/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
KIQARLQRXJDYNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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